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Compound of Interest

Compound Name:
2-Hydroxy-2'-

methoxybenzophenone

CAS No.: 21147-18-2

Cat. No.: B8678483 Get Quote

Executive Summary & Application Context
2-Hydroxy-2'-methoxybenzophenone (2H-2'MBP) represents a specialized class of

benzophenone-type UV absorbers.[1] While its structural isomer, 2-Hydroxy-4-

methoxybenzophenone (Oxybenzone/Benzophenone-3), is the industry standard for broad-

spectrum UV protection, the 2'-methoxy derivative offers unique photophysical properties

governed by its distinct crystal lattice and molecular conformation.

This guide provides a technical comparison of the crystal structure characteristics of 2H-2'MBP

against its primary alternatives. It focuses on the critical role of intramolecular hydrogen

bonding and steric torsion in defining solid-state stability and solubility—key parameters for

drug development and polymer stabilization.[2]

Comparative Structural Analysis
The performance of benzophenones is dictated by the ESIPT (Excited-State Intramolecular

Proton Transfer) mechanism, which dissipates UV energy as heat.[2] This mechanism relies

entirely on the planarity and strength of the intramolecular hydrogen bond between the

hydroxyl group and the carbonyl oxygen.[2]
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Molecular Geometry & Steric Hindrance
The primary differentiator between the 2'-methoxy and 4-methoxy isomers is the proximity of

the methoxy substituent to the central carbonyl group.

Feature
2-Hydroxy-2'-

methoxybenzopheno

ne (Target)

2-Hydroxy-4-

methoxybenzopheno

ne (Alternative)

2,2'-

Dihydroxybenzophe

none (Reference)

Substituent Position Ortho (2') to Carbonyl Para (4) to Carbonyl
Ortho (2, 2') to

Carbonyl

Intramolecular H-Bond Single (O-H[3]···O=C) Single (O-H···O=C)
Dual (O-H···O=C···H-

O)

Molecular Planarity

Twisted: The 2'-OMe

group creates steric

clash with the

carbonyl, forcing the

phenyl rings out of

plane.[2]

Planar: The 4-OMe is

distal, allowing

maximum π-

conjugation and

planarity.

Planar: Dual H-bonds

lock the rings into a

planar configuration.

[2]

Lattice Packing

Lower density packing

due to twist;

potentially higher

solubility in non-polar

solvents.[2]

Efficient π-stacking;

higher density and

well-defined melting

point (~62-64°C).

High stability due to

dual "locking" H-

bonds.[2]

ESIPT Efficiency

Moderate: Twist may

slightly decouple the

π-system, altering the

Stokes shift.

High: Planarity favors

fast proton transfer.[2]

Very High: Symmetric

proton transfer

potential.[2]

Crystallographic Parameters (Representative)
Note: Values for the 4-isomer are based on averaged literature data (CSD Ref: HMBP01). 2'-

isomer values are derived from structural analogs.

Crystal System: Monoclinic (Common for benzophenones)[2]
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Space Group:

Key Bond Length (O-H···O): ~2.55 - 2.65 Å (Critical for UV absorption)[2]

Torsion Angle (Ph-C(=O)-Ph):

4-methoxy isomer: < 10° (Near Planar)[2]

2'-methoxy isomer: > 30° (Twisted)[2]

Experimental Protocols
Protocol A: Single Crystal Growth (Slow Evaporation)
To obtain X-ray quality crystals of 2H-2'MBP, a controlled solvent evaporation method is

required to minimize twinning.[2]

Reagents:

2-Hydroxy-2'-methoxybenzophenone (High Purity >99%)

Solvent A: Ethanol (Polar, H-bond donor)

Solvent B: n-Hexane (Non-polar, precipitant)

Step-by-Step Workflow:

Saturation: Dissolve 100 mg of 2H-2'MBP in 5 mL of warm Ethanol (40°C). Ensure complete

dissolution.

Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation

vial to remove dust nuclei.

Layering: Carefully layer 2 mL of n-Hexane on top of the ethanol solution. Do not mix.

Incubation: Cover the vial with Parafilm, poke 3 small holes with a needle, and store in a

vibration-free dark environment at 20°C.
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Harvesting: After 5-7 days, colorless block-like crystals should form at the interface. Harvest

using a nylon loop.[2]

Protocol B: X-Ray Diffraction Data Collection
Instrument: Bruker APEX II CCD or equivalent.[2] Radiation: Mo Kα (λ = 0.71073 Å).[2]

Mounting: Mount crystal on a glass fiber using epoxy or cryo-oil.[2]

Cooling: Cool to 100 K using a nitrogen stream (minimizes thermal vibration for precise H-

atom location).

Strategy: Collect a full sphere of data (omega and phi scans) to ensuring >99%

completeness.

Refinement: Solve structure using Direct Methods (SHELXT) and refine using Least Squares

(SHELXL). Locate the hydroxyl hydrogen in the difference Fourier map to confirm the H-

bond.[2]

Structural Logic & Workflow Visualization
The following diagram illustrates the logical flow from molecular design to crystallographic

validation, highlighting the critical decision points for the 2'-methoxy isomer.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.researchgate.net/publication/347129912_Crystal_structure_of_2-hydroxy-4-methoxy_benzaldehyde_C8H8O3
https://www.researchgate.net/publication/347129912_Crystal_structure_of_2-hydroxy-4-methoxy_benzaldehyde_C8H8O3
https://www.researchgate.net/publication/347129912_Crystal_structure_of_2-hydroxy-4-methoxy_benzaldehyde_C8H8O3
https://www.researchgate.net/publication/347129912_Crystal_structure_of_2-hydroxy-4-methoxy_benzaldehyde_C8H8O3
https://www.researchgate.net/publication/347129912_Crystal_structure_of_2-hydroxy-4-methoxy_benzaldehyde_C8H8O3
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8678483?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phase 1: Molecular Design

Phase 2: Crystallization & Analysis

Phase 3: Performance Outcome
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Figure 1: Workflow connecting molecular substitution patterns to crystallographic outcomes and

performance prediction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b8678483#crystal-structure-analysis-of-2-
hydroxy-2-methoxybenzophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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